molecular formula C18H20FNO3S B6501215 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine CAS No. 1328423-78-4

4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine

Cat. No. B6501215
CAS RN: 1328423-78-4
M. Wt: 349.4 g/mol
InChI Key: KARNATUEAGLEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine (4-EBPFM) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of areas, including organic synthesis, drug discovery, and biochemical and physiological studies. 4-EBPFM has also been used to study the mechanism of action of various drugs, as well as to evaluate the biochemical and physiological effects of these drugs.

Scientific Research Applications

4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies. In organic synthesis, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine can be used as a catalyst for a variety of reactions, including the Wittig reaction, the Stork-Zhao reaction, and the Heck reaction. In drug discovery, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine can be used to study the mechanism of action of various drugs, as well as to evaluate the biochemical and physiological effects of these drugs. In biochemical and physiological studies, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine can be used to study the effects of various compounds on cellular metabolism and gene expression.

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine is not well understood. However, it is believed that 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine acts as an inhibitor of enzymes involved in the synthesis of proteins and other molecules, as well as enzymes involved in the metabolism of drugs. In addition, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine may also act as an agonist or antagonist of certain receptors, such as the serotonin receptor, which may lead to changes in the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine are not well understood. However, it is believed that 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine may have a variety of effects on the body, including inhibition of enzymes involved in the synthesis of proteins and other molecules, as well as enzymes involved in the metabolism of drugs. In addition, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine may also act as an agonist or antagonist of certain receptors, such as the serotonin receptor, which may lead to changes in the biochemical and physiological effects of drugs.

Advantages and Limitations for Lab Experiments

4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of reactions, including the Wittig reaction, the Stork-Zhao reaction, and the Heck reaction. In addition, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine is relatively inexpensive and easy to synthesize. However, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine also has several limitations for laboratory experiments. For example, the mechanism of action of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine is not well understood, and it is difficult to predict the effects of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine on biochemical and physiological processes.

Future Directions

There are several potential future directions for 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine research. For example, further research could be conducted to better understand the mechanism of action of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine and its effects on biochemical and physiological processes. In addition, further research could be conducted to evaluate the potential therapeutic applications of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine, such as the treatment of diseases or the development of new drugs. Finally, further research could be conducted to optimize the synthesis of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine and to develop new synthetic methods for the production of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine.

Synthesis Methods

4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine can be synthesized using a variety of methods, including the Wittig reaction, the Stork-Zhao reaction, and the Heck reaction. The Wittig reaction is the most commonly used method for the synthesis of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine, and involves the reaction of an aldehyde or ketone with a phosphonium ylide in the presence of a base. The Stork-Zhao reaction is a two-step process that involves the reaction of a methylene compound with a nitrile and then the reaction of the resulting intermediate with a Grignard reagent. The Heck reaction is a three-step process that involves the reaction of an olefin with a palladium catalyst, followed by the reaction of the resulting intermediate with an aryl halide, and finally the reaction of the resulting product with a base.

properties

IUPAC Name

4-(4-ethylphenyl)sulfonyl-2-(4-fluorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-2-14-3-9-17(10-4-14)24(21,22)20-11-12-23-18(13-20)15-5-7-16(19)8-6-15/h3-10,18H,2,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARNATUEAGLEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine

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